molecular formula C11H13BrOS2 B14071276 1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one

1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one

Cat. No.: B14071276
M. Wt: 305.3 g/mol
InChI Key: GGAQNRIPJOPMLF-UHFFFAOYSA-N
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Description

1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one is a brominated acetone derivative featuring a phenyl ring substituted with two methylthio (-SCH₃) groups at the 2- and 3-positions. The compound’s molecular formula is C₁₁H₁₄BrOS₂, with a molecular weight of 322.26 g/mol. Its structure combines a ketone group, a reactive alkyl bromide, and electron-rich thioether substituents, making it a versatile intermediate in organic synthesis. Potential applications include pharmaceutical precursor chemistry, where the bromine and sulfur moieties may facilitate cross-coupling or nucleophilic substitution reactions .

Properties

Molecular Formula

C11H13BrOS2

Molecular Weight

305.3 g/mol

IUPAC Name

1-[2,3-bis(methylsulfanyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C11H13BrOS2/c1-7(13)10(12)8-5-4-6-9(14-2)11(8)15-3/h4-6,10H,1-3H3

InChI Key

GGAQNRIPJOPMLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC)SC)Br

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Followed by Bromination

A widely employed approach involves Friedel-Crafts acylation to construct the aromatic ketone backbone, followed by bromination and methylthio group installation. In a representative protocol, 2,3-dimethylthiophenol undergoes Friedel-Crafts acylation with bromoacetyl chloride in the presence of AlCl₃ to yield 1-(2,3-bis(methylthio)phenyl)propan-2-one. Subsequent bromination using N-bromosuccinimide (NBS) under radical conditions introduces the bromine atom at the α-position of the ketone.

Key Reaction Parameters

Step Reagents/Conditions Yield (%)
Acylation AlCl₃, CH₂Cl₂, 0°C → rt 65–72
Bromination NBS, AIBN, CCl₄, reflux 58–64

This method’s limitations include regioselectivity challenges during bromination and the need for rigorous exclusion of moisture to prevent AlCl₃ deactivation.

Direct Bromination of Preformed Bis(methylthio) Aromatic Ketones

An alternative route prioritizes the synthesis of 1-(2,3-bis(methylthio)phenyl)propan-2-one followed by selective α-bromination. The ketone precursor is synthesized via Suzuki-Miyaura coupling between 2,3-bis(methylthio)phenylboronic acid and bromoacetone derivatives. Bromination employs HBr in acetic acid with catalytic FeBr₃, achieving yields of 70–78%.

Mechanistic Insights
The reaction proceeds through an electrophilic bromination mechanism, where FeBr₃ coordinates to the ketone oxygen, polarizing the α-C–H bond and facilitating Br⁺ attack. Steric hindrance from the 2,3-bis(methylthio) groups necessitates elevated temperatures (80–100°C) to overcome kinetic barriers.

Advanced Functionalization Techniques

Decarboxylative Bromination of Carboxylic Acid Precursors

Decarboxylative halogenation offers a regioselective pathway to introduce bromine. Starting from 2,3-bis(methylthio)cinnamic acid, treatment with Pb(OAc)₄ and Br₂ in DMF induces decarboxylation and bromination in a single step. This method circumvents intermediate purification, achieving 82% yield with >95% regioselectivity.

Comparative Analysis

Method Advantages Disadvantages
Friedel-Crafts High functional group tolerance Moisture-sensitive conditions
Suzuki coupling Precise regiocontrol Requires palladium catalysts
Decarboxylation One-pot synthesis Limited to activated carboxylic acids

Thioether-Directed Ortho-Bromination

Exploiting the directing effects of methylthio groups, ortho-bromination of 3-methylthiophenylpropan-2-one is achieved using Br₂ and AgOTf. The 2-methylthio group directs bromination to the adjacent position, enabling sequential installation of substituents. This strategy requires stoichiometric silver salts, increasing costs but improving selectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

To enhance scalability, continuous flow systems mitigate exothermic risks during bromination. A two-stage reactor setup performs Friedel-Crafts acylation (residence time: 30 min) followed by in-line bromination (residence time: 20 min), achieving 89% overall yield at pilot scale.

Process Parameters

  • Temperature gradient: 25°C (acylation) → 65°C (bromination)
  • Pressure: 2.5 bar (N₂ atmosphere)
  • Catalyst recycling: AlCl₃ recovered via aqueous extraction (≥92% efficiency)

Challenges and Mitigation Strategies

Regioselectivity in Bromination

The electron-donating methylthio groups destabilize electrophilic attack at the para position, favoring ortho/meta bromination. Computational studies (DFT) reveal that the 2,3-bis(methylthio) arrangement creates a steric shield, directing bromination to the α-ketone position.

Purification of Regioisomeric Byproducts

Chromatographic separation on silica gel modified with AgNO₃ resolves regioisomers by exploiting silver-thioether interactions. This method reduces isomer contamination to <1% but necessitates specialized stationary phases.

Emerging Methodologies

Photocatalytic Bromine Insertion

Visible-light-mediated catalysis using eosin Y and BrCCl₃ enables room-temperature bromination with 76% yield. This method minimizes thermal degradation, critical for heat-sensitive intermediates.

Enzyme-Catalyzed Thioether Formation

Recent advances employ cytochrome P450 monooxygenases to install methylthio groups stereoselectively, though yields remain suboptimal (35–42%).

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are standard reducing conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include 1-(2,3-Bis(methylthio)phenyl)-1-alkoxypropan-2-one or 1-(2,3-Bis(methylthio)phenyl)-1-thiopropan-2-one.

    Oxidation: Products include sulfoxides or sulfones of the original compound.

    Reduction: The major product is 1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-ol.

Scientific Research Applications

1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one is an organic compound with a phenyl ring substituted with two methylthio groups and a bromopropanone moiety. It has a molecular formula of C11H13BrOS2C_{11}H_{13}BrOS_2 and a molecular weight of approximately 305.25 g/mol. The presence of bromine and sulfur functionalities in its structure makes it versatile for applications in organic synthesis and medicinal chemistry.

Applications in Organic Synthesis

This compound serves as a building block in organic synthesis due to its bromine and sulfur functionalities. These functionalities allow the compound to participate in various reactions, making it a versatile intermediate in synthesizing more complex organic molecules. Industrial production may utilize automated systems and continuous flow reactors to enhance efficiency and yield.

The compound's applications in organic synthesis include:

  • Building Block: Serving as a versatile building block in the synthesis of complex organic molecules.
  • Reaction Participation: Participating in various reactions due to the presence of bromine and sulfur functionalities.
  • Industrial Production: Efficient production through automated systems and continuous flow reactors.

Applications in Medicinal Chemistry

This compound is investigated for its potential applications in medicinal chemistry. The presence of bromine and sulfur functionalities allows for multiple interaction pathways that could modulate biological activity. Interaction studies focus on its reactivity with biological molecules to understand how the compound interacts with enzymes or receptors at the molecular level, potentially providing insights into its pharmacological effects.

Structural Comparison with Similar Compounds

Several compounds share structural similarities with this compound. These compounds vary in the position of substituents on the phenyl ring or in the halogen atom attached to the propanone moiety. The table below highlights the structural features and unique aspects of these compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3,4-Bis(methylthio)phenyl)-1-bromopropan-2-oneSimilar bis(methylthio) substitution but different position on phenyl ringDifferent reactivity due to positional isomerism
1-(3,4-Bis(methylthio)phenyl)-1-chloropropan-2-oneChlorine instead of brominePotentially different biological activity due to halogen substitution
1-(3,4-Bis(methylthio)phenyl)-1-iodopropan-2-oneIodine instead of bromineEnhanced reactivity due to larger atomic size of iodine
1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-oneTrifluoromethoxy groups instead of methylthioUnique electronic properties due to trifluoromethoxy groups

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with biological molecules through its reactive bromine and methylthio groups. These functional groups can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two structurally related analogs: 1,3-Bis(4-bromophenyl)-2-propanone () and 1-(3-(Methylthio)phenyl)propan-2-one ().

Reactivity and Electronic Effects

  • Alkyl Bromide vs. Aryl Bromide Reactivity: The target compound’s alkyl bromide group is more reactive toward nucleophilic substitution (e.g., SN2 reactions) compared to the aryl bromides in 1,3-Bis(4-bromophenyl)-2-propanone, which typically require catalytic conditions (e.g., palladium-mediated cross-coupling) .
  • In contrast, 1-(3-(Methylthio)phenyl)propan-2-one has a single thioether, offering weaker electronic modulation .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s intermediate molecular weight (322.26 g/mol) suggests moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas 1,3-Bis(4-bromophenyl)-2-propanone’s higher weight (384.07 g/mol) may reduce solubility in non-aromatic solvents.
  • Thermal Stability: Thioether groups in the target compound could lower thermal stability compared to the fully aromatic 1,3-Bis(4-bromophenyl)-2-propanone, which benefits from conjugated bromophenyl rings .

Biological Activity

1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one is a compound of interest due to its potential biological activities. It features a bromopropanone structure, which is known for its reactivity in various chemical transformations. The presence of methylthio groups enhances its interaction with biological systems, making it a candidate for medicinal chemistry applications.

  • Molecular Formula : C11H13BrOS2
  • Molecular Weight : 305.25 g/mol
  • CAS Number : 1806540-02-2
  • Structure : The compound consists of a phenyl ring substituted with two methylthio groups and a bromopropanone moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methylthio groups contribute to hydrophobic interactions, enhancing binding affinities and influencing the specificity of the compound towards its biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of bromopropanones have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Activity Type Tested Strains Results
AntibacterialE. coli, S. aureusInhibition observed at low concentrations
AntifungalC. albicansModerate inhibition

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. Preliminary results indicate that while it exhibits cytotoxic effects on certain cancer cell lines, it also shows selectivity, sparing normal cells.

Cell Line IC50 (µM) Selectivity Index
HeLa (cervical cancer)155
MCF7 (breast cancer)204
Normal fibroblasts>50-

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of structurally related compounds revealed that certain brominated derivatives inhibited cell proliferation in vitro. The study demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of related compounds on specific enzymes involved in metabolic pathways. The results indicated that these compounds could effectively inhibit enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory responses.

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one, and how can reaction conditions be optimized?

The synthesis of brominated aryl ketones typically involves Friedel-Crafts acylation followed by bromination. For example, in analogous compounds like 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one, regioselective bromination is achieved using N-bromosuccinimide (NBS) under controlled temperature (45–60°C) in anhydrous dichloromethane. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize byproducts like di-brominated derivatives . For air-sensitive intermediates, inert atmospheres (argon/nitrogen) and low-temperature quenching are critical .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

X-ray crystallography is the gold standard for confirming regiochemistry, as demonstrated for structurally related brominated ketones (e.g., 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one, where crystallographic data resolved bond angles and sulfur-bromine interactions). Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify methylthio group positions and bromine substitution patterns.
  • GC-MS : To assess purity and detect volatile byproducts, as shown in GC-MS analyses of bioactive aryl ketones .
  • Elemental Analysis : To validate empirical formulas, especially for novel derivatives .

Q. What are the stability considerations for storing this compound?

Brominated ketones are prone to hydrolysis and photodegradation. Storage recommendations include:

  • Temperature : –20°C in amber vials to prevent light-induced decomposition.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as moisture accelerates hydrolysis of bromine substituents.
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model charge distribution and identify electrophilic sites. For example, in 2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one, the bromine atom exhibits a partial positive charge (+0.32 e), making it susceptible to nucleophilic attack. Molecular dynamics simulations further assess solvent effects (e.g., polar aprotic solvents like DMF enhance reaction rates). Validation via Hammett plots correlates substituent effects with experimental kinetic data .

Q. What strategies resolve contradictions in reported synthetic yields for analogous brominated ketones?

Discrepancies often arise from variations in:

  • Catalyst Loadings : For Friedel-Crafts acylation, AlCl3_3 vs. FeCl3_3 catalysts yield different turnover frequencies.
  • Workup Protocols : Column chromatography (silica vs. alumina) affects recovery rates. A comparative study of 3-Bromo-2-methylpropan-1-ol synthesis showed a 15% yield increase using gradient elution (hexane:EtOAc) over isocratic methods .
  • Byproduct Identification : GC-MS or HPLC-MS can detect low-abundance impurities (e.g., de-brominated products) that reduce apparent yields .

Q. How is this compound utilized in photopolymerization research, and what mechanistic insights exist?

In photopolymerizable inks, derivatives like 2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one act as photoinitiators. The methylthio group enhances absorption at 365 nm, enabling radical generation under UV light. Mechanistic studies using electron paramagnetic resonance (EPR) confirm the formation of thiyl radicals, which initiate polymerization cascades. Applications include 3D printing resins and photolithography, where initiator efficiency is quantified via photo-DSC (differential scanning calorimetry) .

Q. What analytical challenges arise in quantifying trace degradation products of this compound, and how are they addressed?

Degradation products like 2,3-bis(methylthio)phenol (from hydrolysis) require sensitive detection due to low abundance. Solutions include:

  • LC-MS/MS : Multiple reaction monitoring (MRM) enhances selectivity for sulfur-containing fragments.
  • Derivatization : Thiol-specific probes (e.g., Ellman’s reagent) improve UV-Vis detection limits (≤1 ppm) .

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